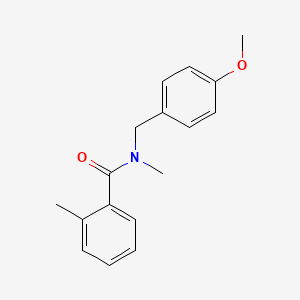
4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide (CMNPC) is a synthetic compound that has been studied for its potential use in scientific research. This compound is a pyrazole derivative that has shown promise in the field of medicinal chemistry due to its unique properties.
Wirkmechanismus
4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This leads to the disruption of CK2-mediated signaling pathways, resulting in various downstream effects such as the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide can inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In terms of its physiological effects, 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide has been shown to have low toxicity and can be used in vivo without causing significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide in lab experiments is its selectivity for CK2, which allows researchers to study the specific effects of CK2 inhibition without affecting other signaling pathways. Additionally, this compound has low toxicity and can be used in vivo without causing significant adverse effects. However, one limitation is that 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide has a relatively low yield in its synthesis, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the downstream effects of CK2 inhibition by 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide and its potential therapeutic applications in various diseases. Finally, the development of more selective CK2 inhibitors based on the structure of 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide could lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1-methylpyrazole-5-carboxylic acid with 1-naphthylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain pure 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide. The yield of this synthesis is typically around 60%.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide has been studied for its potential use as a selective inhibitor of protein kinase CK2, which is an important enzyme involved in many cellular processes. This compound has also shown promise in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Additionally, 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide has been used as a tool compound in the study of CK2 signaling pathways and its downstream effects.
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-N-naphthalen-1-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-19-14(12(16)9-17-19)15(20)18-13-8-4-6-10-5-2-3-7-11(10)13/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATINNAUJHFCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-5-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5483178.png)

![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5483189.png)
![N-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5483193.png)
![3-(2-hydroxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5483213.png)
![1-(2-aminoethyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5483220.png)
![N-(3-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5483226.png)
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-cyclopentylacetamide](/img/structure/B5483244.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5483247.png)
![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5483253.png)
![1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483256.png)
![(3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5483272.png)

![3-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B5483291.png)